molecular formula C8H5ClN4 B1401563 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile CAS No. 919278-51-6

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile

Cat. No.: B1401563
CAS No.: 919278-51-6
M. Wt: 192.6 g/mol
InChI Key: BROGSIDGMQGUOF-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a cyano group at the 6th position of the pyrrolopyrimidine ring

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to bind to the enzyme DNA gyrase, inhibiting its activity and preventing the breakdown of bacterial DNA . Additionally, it interacts with RNA polymerase, exhibiting antimycobacterial activity . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in treated cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA gyrase and RNA polymerase, inhibiting their activities and disrupting bacterial DNA replication and transcription . This compound also modulates gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes, leading to apoptosis in cancer cells . Additionally, it increases the activity of caspase 8 and BAX, further promoting apoptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained apoptotic effects on cancer cells, with continued up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interactions with DNA gyrase and RNA polymerase also suggest its involvement in nucleotide metabolism and DNA repair pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with DNA gyrase and RNA polymerase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylpyrimidine with a suitable nitrile source under microwave irradiation. This method is advantageous due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, oxides, and amines, depending on the type of reaction and reagents used.

Scientific Research Applications

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile is unique due to the presence of the cyano group at the 6th position, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-5(3-10)2-6-7(13)8(9)12-4-11-6/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROGSIDGMQGUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40844187
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40844187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-51-6
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919278-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40844187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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